Loxoprofen sodium dihydrate

Description

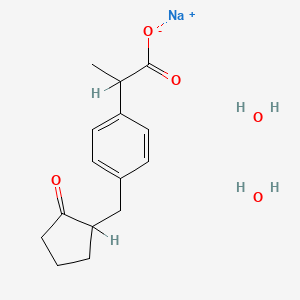

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3.Na.2H2O/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;;;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZQYVYVKYOAGO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001203 | |

| Record name | Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226721-96-6, 80382-23-6 | |

| Record name | Loxoprofen sodium hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226721966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-methyl-4-[(2-oxocyclopentyl)methyl]-, sodium salt, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOXOPROFEN SODIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2DR42L11Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Loxoprofen Sodium Dihydrate: A Technical Guide to its Role as a COX-1/COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxoprofen (B1209778) sodium dihydrate is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. It functions as a prodrug, undergoing rapid biotransformation into its active metabolite, a trans-alcohol form, which is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2] This active metabolite, referred to as loxoprofen-SRS or the trans-OH form, targets both COX-1 and COX-2, the key enzymes in the arachidonic acid cascade responsible for the synthesis of prostaglandins (B1171923), which are mediators of pain, inflammation, and fever.[2][3][4] This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of loxoprofen sodium dihydrate as a COX-1/COX-2 inhibitor.

Mechanism of Action

Loxoprofen itself possesses minimal pharmacological activity.[3] Following oral or transdermal administration, it is rapidly absorbed and converted to its active trans-alcohol metabolite.[2][5] This conversion is primarily catalyzed by the enzyme carbonyl reductase in the liver and skin.[6][7] The active metabolite then exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes.[1][2]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining platelet aggregation.[2]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is the primary mediator of the production of prostaglandins that cause pain and swelling.[2]

By inhibiting both isoforms, the active metabolite of loxoprofen effectively reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.[2]

Metabolic Pathway

The biotransformation of loxoprofen is a critical step in its pharmacological activity. The primary metabolic pathway involves the reduction of a ketone group to a hydroxyl group, leading to the formation of the active trans-alcohol metabolite and an inactive cis-alcohol metabolite.[8] Further metabolism of loxoprofen and its alcohol metabolites occurs via hydroxylation, primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5, and subsequent glucuronidation by UGT2B7.[5][6][9]

Quantitative Data on COX Inhibition

The inhibitory activity of the active metabolite of loxoprofen against COX-1 and COX-2 has been quantified in various in vitro and in vivo studies. The data highlights its non-selective nature.

| Parameter | COX-1 | COX-2 | Assay System | Reference |

| IC50 | 0.64 µM | 1.85 µM | Recombinant Human Enzyme Assay | [1] |

| IC50 | 6.5 µM | 13.5 µM | Human Whole Blood Assay | [4][10] |

| ED50 | 2.1 mg/kg (PGE2 in stomach) | 2.0 mg/kg (PGE2 in inflammatory exudate) | Rat Air Pouch Model | [1][3] |

| ED50 | 0.34 mg/kg (Platelet Thromboxane (B8750289) B2) | - | Rat Model | [1][3] |

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose.

Signaling Pathway: Arachidonic Acid Cascade

Loxoprofen's therapeutic effects are a direct consequence of its interference with the arachidonic acid cascade. By inhibiting COX-1 and COX-2, it blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes.

Experimental Protocols

In Vitro COX Enzyme Inhibition Assay

This protocol outlines a general method for determining the IC50 values of a test compound against COX-1 and COX-2.

Objective: To quantify the concentration of the active metabolite of loxoprofen required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Use purified ovine or human COX-1 and recombinant human COX-2.

-

Assay Principle: A common method involves measuring the production of prostaglandin E2 (PGE2) from the arachidonic acid substrate using a chemiluminescent or enzyme-linked immunosorbent assay (ELISA).

-

Procedure:

-

Prepare a series of dilutions of the loxoprofen active metabolite.

-

In a multi-well plate, add the assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme to each well.[11]

-

Add the diluted test compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[11]

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.[11]

-

Incubate for a defined period (e.g., 2 minutes at 37°C).[11]

-

Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).

-

Quantify the amount of PGE2 produced in each well using a suitable detection method like ELISA.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

Objective: To evaluate the ability of orally administered loxoprofen sodium to reduce acute inflammation in a rat model.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer loxoprofen sodium or the vehicle control orally at various doses.

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[12]

-

Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan volume.

-

Compare the paw edema in the loxoprofen-treated groups to the vehicle control group.

-

Calculate the percentage of inhibition of edema for each dose.

-

The ED50 can be determined from the dose-response curve.

-

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.

Objective: To determine the IC50 values of the loxoprofen active metabolite for COX-1 and COX-2 in a human whole blood matrix.

Methodology:

-

COX-1 Activity (Thromboxane B2 Production):

-

Collect fresh human blood into tubes without anticoagulant.

-

Aliquot the blood into tubes containing various concentrations of the loxoprofen active metabolite or vehicle.

-

Allow the blood to clot for 1 hour at 37°C.[13]

-

Separate the serum by centrifugation.

-

Measure the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, in the serum using an immunoassay.[13]

-

-

COX-2 Activity (Prostaglandin E2 Production):

-

Collect fresh human blood into tubes containing an anticoagulant (e.g., heparin).

-

Pre-incubate the blood with aspirin (B1665792) to irreversibly inhibit platelet COX-1.[13]

-

Add various concentrations of the loxoprofen active metabolite or vehicle.

-

Induce COX-2 expression and activity by adding lipopolysaccharide (LPS) and incubate for 24 hours at 37°C.[13]

-

Separate the plasma by centrifugation.

-

Measure the concentration of PGE2 in the plasma using an immunoassay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production at each concentration of the test compound.

-

Determine the IC50 values for COX-1 and COX-2 as described for the in vitro enzyme assay.

-

Conclusion

This compound is an effective NSAID that operates as a prodrug, with its therapeutic actions mediated by its active trans-alcohol metabolite. This active compound is a non-selective inhibitor of both COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis and subsequent alleviation of pain and inflammation. The quantitative data from various assays consistently demonstrate its inhibitory effects on both COX isoforms. The experimental protocols provided herein serve as a guide for researchers investigating the pharmacological properties of loxoprofen and other NSAIDs. A thorough understanding of its mechanism of action, metabolic pathway, and inhibitory profile is essential for its appropriate application in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 3. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactivation of loxoprofen to a pharmacologically active metabolite and its disposition kinetics in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation | Semantic Scholar [semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Loxoprofen Sodium Dihydrate: A Prodrug Approach to Anti-Inflammatory Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Loxoprofen (B1209778) sodium dihydrate is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. It is widely prescribed for its potent analgesic, anti-inflammatory, and antipyretic effects. A key feature of loxoprofen is its nature as a prodrug, which contributes to its favorable gastrointestinal safety profile compared to other NSAIDs. This technical guide provides a comprehensive overview of the pharmacokinetics of loxoprofen sodium dihydrate, detailing its absorption, distribution, metabolism, and excretion (ADME). The document includes a compilation of quantitative pharmacokinetic data, detailed experimental protocols from pivotal studies, and visualizations of its metabolic pathway and typical experimental workflows. This guide is intended for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

This compound exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Unlike many other NSAIDs, loxoprofen is administered in an inactive form.[1] Following oral administration, it is absorbed from the gastrointestinal tract and subsequently converted in the body to its active metabolite, a trans-alcohol form.[1][3] This biotransformation is crucial to its pharmacological activity and is a central aspect of its pharmacokinetic profile. Understanding the ADME properties of loxoprofen is essential for optimizing its clinical use and for the development of new formulations.

Absorption

Following oral administration, loxoprofen is rapidly absorbed from the gastrointestinal tract.[1] Peak plasma concentrations of the parent drug are typically observed within one to two hours.[1] The prodrug nature of loxoprofen helps to minimize direct irritation of the gastric mucosa.[4]

Distribution

Loxoprofen and its metabolites are highly bound to plasma proteins. In humans, the plasma protein binding rate for loxoprofen is approximately 97.0%, while for its active trans-alcohol metabolite, it is around 92.8%.[4] The volume of distribution has been reported to be approximately 7.6 liters.[5]

Metabolism

The biotransformation of loxoprofen is a critical step in its activation. The parent compound is reduced by carbonyl reductase enzymes, primarily in the liver, to its pharmacologically active metabolite, the trans-alcohol form.[3][6] An inactive cis-alcohol metabolite is also formed.[7] Further metabolism can occur through hydroxylation, mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[2][6] Glucuronidation, involving UGT2B7 and UGT1A6, also plays a role in the metabolism of loxoprofen.[6]

Metabolic pathway of this compound.

Excretion

The primary route of elimination for loxoprofen and its metabolites is renal excretion.[8][9] After undergoing metabolism, the conjugates are excreted in the urine.[1] The plasma half-life of loxoprofen is relatively short, approximately 1.25 to 1.5 hours.[1][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of loxoprofen and its active metabolite in various species under different conditions.

Table 1: Pharmacokinetic Parameters of Loxoprofen and its trans-Alcohol Metabolite in Humans after a Single Oral Dose of 60 mg this compound

| Parameter | Loxoprofen | trans-Alcohol Metabolite | Reference |

| Cmax (µg/mL) | 4.8 | 2.4 | [3] |

| Tmax (h) | 0.5 | 0.9 | [3] |

| AUC (µg·h/mL) | Data not consistently reported | Data not consistently reported | |

| t1/2 (h) | ~1.25 | ~1.25 | [3] |

Table 2: Pharmacokinetic Parameters of Loxoprofen and its trans-Alcohol Metabolite in Rats

| Administration | Dose | Parameter | Loxoprofen | trans-Alcohol Metabolite | Reference |

| Oral | 2.5 mg/kg | AUC0-t (µg·min/mL) | 75.2% of IV | 94.7% of IV | |

| Dermal | 2.5 mg/kg | AUC0-t (µg·min/mL) | 8.21% of IV | 9.18% of IV |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are generalized protocols based on published literature.

Human Bioequivalence Study Protocol

A typical bioequivalence study for loxoprofen tablets is designed as a single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.[10][11]

-

Subjects: Healthy adult male volunteers, typically under fasting conditions.

-

Study Design: A crossover design with a washout period of at least one week between the two periods.[10][11]

-

Dosing: A single oral dose of a test formulation of this compound (e.g., 68.1 mg, equivalent to 60 mg loxoprofen) and a reference formulation.[10][11]

-

Blood Sampling: Venous blood samples are collected at specified time intervals, for instance, at 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 10 hours post-dose.[12]

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalytical Method: Plasma concentrations of loxoprofen and its metabolites are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][13]

Typical workflow for a human pharmacokinetic/bioequivalence study.

Animal Pharmacokinetic Study Protocol

Animal studies are essential for preclinical evaluation of pharmacokinetics.

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[14] Beagle dogs have also been used for sustained-release formulation studies.[15]

-

Dosing: Loxoprofen can be administered via various routes, including oral gavage, intravenous injection, or dermal application, depending on the study's objective.[14]

-

Blood Sampling: Blood samples are collected via methods such as tail vein or jugular vein cannulation at predetermined time points.

-

Tissue Distribution: For distribution studies, animals are euthanized at different time points, and tissues of interest are collected, homogenized, and analyzed for drug and metabolite concentrations.[8][9]

-

Bioanalytical Method: Similar to human studies, HPLC or LC-MS/MS methods are employed for the quantification of loxoprofen and its metabolites in plasma and tissue homogenates.[16]

In Vitro Metabolism Protocol

-

System: Human liver microsomes or recombinant human CYP and UGT enzymes are used to investigate the metabolic pathways.[6]

-

Incubation: Loxoprofen is incubated with the microsomal or enzyme preparations in the presence of necessary cofactors (e.g., NADPH for CYP enzymes, UDPGA for UGT enzymes).

-

Analysis: The formation of metabolites is monitored over time using LC-MS/MS to identify the metabolites and the enzymes responsible for their formation.[6]

Conclusion

This compound exhibits a pharmacokinetic profile characterized by rapid absorption, conversion to an active trans-alcohol metabolite, high plasma protein binding, and renal excretion of its metabolites. Its prodrug nature is a key attribute that likely contributes to its reduced gastrointestinal toxicity. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working with this important anti-inflammatory agent. A thorough understanding of its pharmacokinetics is fundamental for the rational design of new drug delivery systems and for ensuring its safe and effective clinical use.

References

- 1. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 2. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Loxoprofen Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 5. Loxoprofen (Sodium) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Absorption, distribution, metabolism and excretion of loxoprofen after dermal application of loxoprofen gel to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Bioequivalence Evaluation of 2 Loxoprofen Tablets in Healthy Egyptian Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and bioequivalence study of two brands of loxoprofen tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Anti-inflammatory, analgesic and antipyretic activities of loxoprofen sodium given intramuscularly in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. High-performance liquid chromatographic determination of loxoprofen and its diastereomeric alcohol metabolites in biological fluids by fluorescence labelling with 4-bromomethyl-6,7-methylenedioxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactivation of Loxoprofen: A Technical Guide to the Stereoselective Conversion to its Trans-Alcohol Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxoprofen (B1209778) is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, widely used for its analgesic, anti-inflammatory, and antipyretic properties. A distinguishing feature of loxoprofen is its nature as a prodrug; it is pharmacologically inactive until it undergoes metabolic bioactivation.[1][2] This conversion is a critical determinant of its therapeutic efficacy. The primary activation pathway involves the stereoselective reduction of its ketone moiety to a trans-alcohol metabolite, which is the pharmacologically active species responsible for cyclooxygenase (COX) inhibition.[3][4][5] This technical guide provides an in-depth examination of this core metabolic conversion, detailing the enzymatic processes, quantitative kinetics, and the experimental protocols used for its characterization.

The Core Conversion Pathway: From Prodrug to Active Moiety

Loxoprofen, chemically (RS)-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, is rapidly metabolized following administration.[1] The key bioactivation step is the reduction of the 2-oxocyclopentyl group to a hydroxyl group. This reaction is primarily catalyzed by cytosolic enzymes known as carbonyl reductases (CBRs), with Carbonyl Reductase 1 (CBR1) identified as the predominant enzyme responsible for this transformation in humans.[2][6][7][8] This reduction is NADPH-dependent and exhibits significant stereoselectivity.[9][10]

The reduction produces two main diastereomeric alcohol metabolites: a trans-alcohol form and a cis-alcohol form.[11][12] Crucially, only the trans-alcohol metabolite (specifically the (2S,1'R,2'S)-isomer) possesses potent pharmacological activity.[13][14] This active metabolite, referred to as loxoprofen-SRS, functions as a non-selective inhibitor of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins (B1171923) from arachidonic acid and mediating its therapeutic effects.[1][3] The cis-alcohol metabolite is considered largely inactive.[11] The bioactivation to the active trans-alcohol form is significantly more favored than the formation of its cis isoform.[15]

While carbonyl reductase is the principal pathway for activation, loxoprofen also undergoes other phase I and phase II metabolic transformations. Cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, can hydroxylate loxoprofen to inactive metabolites.[16][17][18] Additionally, both the parent drug and its alcohol metabolites can undergo glucuronidation, primarily via the UGT2B7 enzyme, to facilitate excretion.[5][12][16]

Figure 1: Metabolic pathway of loxoprofen bioactivation and subsequent conjugation.

Data Presentation: Quantitative Analysis

The efficiency and characteristics of loxoprofen's conversion can be quantified through enzyme kinetics and in vivo pharmacokinetic studies.

Enzyme Kinetic Parameters

The following table summarizes the key kinetic parameters for the conversion of loxoprofen to its active trans-alcohol metabolite mediated by human Carbonyl Reductase 1 (CBR1).

| Parameter | Value | Enzyme Source | Conditions | Reference |

| Km | 7.30 mM | Recombinant human CBR1 | N/A | [2] |

| Vmax | 402 nmol/min/mg protein | Recombinant human CBR1 | N/A | [2] |

| Km (apparent) | 10.3 mM | Human in vitro skin | N/A | [2] |

Table 1: Enzyme kinetic parameters for the formation of the trans-alcohol metabolite.

Pharmacokinetic Parameters

The tables below present pharmacokinetic data for loxoprofen and its metabolites following oral administration in mice. These values can be influenced by factors that modulate metabolizing enzymes.

| Treatment Group | Analyte | Cmax (µg/mL) | AUC(0–60) (µg·min/mL) |

| Control | Loxoprofen | 28.3 ± 8.7 | 785.6 ± 174.5 |

| trans-Loxoprofen-OH | 21.0 ± 2.6 | 722.9 ± 103.5 | |

| cis-Loxoprofen-OH | 3.5 ± 0.5 | 136.2 ± 22.8 | |

| Dexamethasone (CYP3A Inducer) | Loxoprofen | 10.1 ± 1.5 | 321.1 ± 42.6 |

| trans-Loxoprofen-OH | 9.7 ± 1.1 | 358.4 ± 40.5 | |

| cis-Loxoprofen-OH | 1.8 ± 0.2 | 75.3 ± 9.0 | |

| Ketoconazole (CYP3A Inhibitor) | Loxoprofen | 32.7 ± 6.0 | 1056.2 ± 226.7 |

| trans-Loxoprofen-OH | 28.5 ± 3.5 | 1052.8 ± 123.0 | |

| cis-Loxoprofen-OH | 5.2 ± 0.6 | 216.0 ± 29.8 |

Table 2: Pharmacokinetic parameters of loxoprofen and its alcohol metabolites in mice plasma after a 20 mg/kg oral dose, with and without CYP3A modulators. Data are presented as mean ± S.D.[11]

Experimental Protocols

Characterizing the metabolic conversion of loxoprofen requires robust in vitro assays and precise analytical methods.

Protocol: In Vitro Metabolism using Human Liver S9/Cytosol

This protocol is designed to assess the metabolic stability and metabolite formation of loxoprofen using the cytosolic fraction of liver homogenate, which is rich in carbonyl reductases.

Figure 2: Experimental workflow for an in vitro loxoprofen metabolism assay.

Detailed Steps:

-

Reagent Preparation :

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare an NADPH regeneration system (NGS) containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This ensures a constant supply of the NADPH cofactor required by carbonyl reductases.

-

Prepare stock solutions of loxoprofen and an appropriate internal standard (e.g., ketoprofen (B1673614) or naproxen) in a suitable solvent like methanol (B129727) or DMSO.[13][19]

-

-

Incubation :

-

In a microcentrifuge tube, combine the phosphate buffer, the human liver cytosol or S9 fraction (to a final protein concentration of approximately 1 mg/mL), and the NGS.[3][6][18]

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the loxoprofen stock solution to achieve the desired final concentration (e.g., 5 µM).[3] The final reaction volume is typically 100-200 µL.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

-

Time-Point Sampling and Quenching :

-

At designated time points (e.g., 0, 20, 40, 60 minutes), terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing the internal standard.[3] The cold organic solvent stops all enzymatic activity and precipitates proteins.

-

-

Sample Preparation for Analysis :

-

Vortex the quenched samples thoroughly.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a new tube or HPLC vial.

-

The sample may be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analytes.[19]

-

Protocol: Chiral LC-MS/MS Analysis of Loxoprofen and Metabolites

This protocol provides a methodology for the simultaneous separation and quantification of the four stereoisomers of loxoprofen and its alcohol metabolites.

Instrumentation & Conditions:

-

LC System : A high-performance liquid chromatography system capable of delivering precise gradients.

-

Mass Spectrometer : A triple quadrupole mass spectrometer is ideal for sensitive and specific quantification using Multiple Reaction Monitoring (MRM).

-

Chiral Column : A specialized column is essential. An example is the FLM Chiral NQ(2)-RH column (250 × 4.6 mm, 5 µm) .[19]

-

Mobile Phase : An isocratic mixture of acetonitrile and 0.1% formic acid in ultrapure water (e.g., 50:50, v/v).[19]

-

Flow Rate : 0.6 mL/min.[19]

-

Column Temperature : 20°C.[19]

-

Injection Volume : 5 µL.[19]

MS/MS Detection (Negative Ionization Mode):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Loxoprofen | 245.0 | 83.1 |

| trans-Alcohol Metabolite | 247.1 | 203.1 |

| cis-Alcohol Metabolite | 247.1 | 202.2 |

Table 3: Example Multiple Reaction Monitoring (MRM) transitions for loxoprofen and its alcohol metabolites.[11]

Analysis Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample supernatant (5 µL) into the LC-MS/MS system.[19]

-

Acquire data over a sufficient runtime (e.g., 45 minutes) to allow for the separation and elution of all stereoisomers.[19]

-

Quantify the analytes by integrating the peak areas of their specific MRM transitions and comparing them to a standard curve prepared in a blank matrix (e.g., buffer or plasma from an untreated source).

Mechanism of Action of the Active Metabolite

Once the active trans-alcohol metabolite is formed, it exerts its therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes.

Figure 3: Mechanism of action of the active trans-alcohol metabolite of loxoprofen.

Conclusion

The conversion of loxoprofen to its active trans-alcohol metabolite is a paramount step in its mechanism of action. This biotransformation is a rapid, stereoselective process mediated primarily by the cytosolic enzyme CBR1. Understanding the kinetics and experimental methods to characterize this pathway is crucial for drug development professionals in optimizing therapeutic strategies, predicting drug-drug interactions, and evaluating the efficacy and safety profile of this important NSAID. The detailed protocols and quantitative data presented herein serve as a comprehensive resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactivation of loxoprofen to a pharmacologically active metabolite and its disposition kinetics in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation | Semantic Scholar [semanticscholar.org]

- 6. mttlab.eu [mttlab.eu]

- 7. Loxoprofen enhances intestinal barrier function via generation of its active metabolite by carbonyl reductase 1 in differentiated Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 11. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Comparison of pharmacokinetics between loxoprofen and its derivative with lower ulcerogenic activity, fluoro-loxoprofen [pubmed.ncbi.nlm.nih.gov]

- 18. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]

Loxoprofen sodium dihydrate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoprofen (B1209778) sodium dihydrate is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. It is a prodrug that, after oral administration, is rapidly converted to its active metabolite, an alcohol form, which exerts potent analgesic, anti-inflammatory, and antipyretic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of loxoprofen sodium dihydrate, intended for professionals in research and drug development.

Chemical Structure and Identification

This compound is the sodium salt of 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid, complexed with two molecules of water.

Systematic (IUPAC) Name: sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate[1]

CAS Number: 226721-96-6[1][2][3][4][5][6][7]

Molecular Structure

The chemical structure of this compound is characterized by a phenylpropionic acid backbone linked to a cyclopentanone (B42830) moiety. The sodium salt formation enhances its solubility.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for formulation development, stability studies, and predicting its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇NaO₃ · 2H₂O | [1][4] |

| Molecular Weight | 304.31 g/mol | [1][2][7][8] |

| Appearance | White to yellowish-white crystalline powder | [1][9] |

| Melting Point | 197 - 206 °C (with decomposition) | [1][5][10][11] |

| Solubility | Very soluble in water and methanol; freely soluble in ethanol. | [1][9][12] |

| pKa | 4.5 (approx. for loxoprofen free acid) | |

| pH (1 in 20 solution) | 6.5 - 8.5 | [12] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the methyl group of the propionic acid moiety, and protons of the cyclopentanone ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and ketone, aromatic carbons, and aliphatic carbons. |

| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for O-H stretching (of water), C=O stretching (ketone and carboxylate), and aromatic C=C stretching. |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the loxoprofen anion. |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Loxoprofen, as with other NSAIDs, exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[13] These enzymes are critical in the inflammatory cascade, specifically in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.

Caption: Loxoprofen's inhibition of the COX pathway.

Experimental Protocols

The following sections outline generalized experimental protocols for the characterization of this compound.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for characterization.

Melting Point Determination

Methodology:

-

A small, finely powdered sample of this compound is placed in a capillary tube.

-

The capillary tube is inserted into a calibrated melting point apparatus.

-

The temperature is gradually increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded. Due to the presence of water of hydration, decomposition may be observed.

Solubility Determination

Methodology (Equilibrium Solubility Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of loxoprofen in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination

Methodology (Potentiometric Titration):

-

A known concentration of this compound is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol mixture) for compounds with limited water solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Analysis

6.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

6.5.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodology:

-

A small amount of finely powdered this compound is mixed with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The IR spectrum is recorded using an FT-IR spectrometer.

-

The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

6.5.3. Mass Spectrometry (MS)

Methodology:

-

A dilute solution of this compound is prepared in a suitable volatile solvent.

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

The molecular weight is confirmed from the molecular ion peak, and fragmentation patterns can be analyzed for further structural information.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. The presented data and experimental protocols offer a valuable resource for researchers and professionals involved in the development and analysis of this important NSAID. A thorough understanding of these fundamental characteristics is essential for ensuring the quality, safety, and efficacy of loxoprofen-containing pharmaceutical products.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Loxoprofen Sodium Salt Dihydrate | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate | C15H21NaO5 | CID 23674745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Loxoprofen Sodium Hydrate CAS 80382-23-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 10. labproinc.com [labproinc.com]

- 11. chemicalpoint.eu [chemicalpoint.eu]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Loxoprofen - Wikipedia [en.wikipedia.org]

In vivo anti-inflammatory and analgesic properties of loxoprofen

An in-depth analysis of the in vivo anti-inflammatory and analgesic properties of loxoprofen (B1209778), a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid group.[1] This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Introduction and Mechanism of Action

Loxoprofen is a potent NSAID that functions as a prodrug.[1][2] Following administration, it is rapidly metabolized into its active trans-alcohol metabolite, which is responsible for its pharmacological effects.[2] The primary mechanism of action for loxoprofen, like other NSAIDs, is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[2][4] By inhibiting COX enzymes, the active metabolite of loxoprofen reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[2][4] The prodrug nature of loxoprofen is a distinguishing feature that helps to reduce the gastrointestinal side effects commonly associated with NSAIDs.[2]

In Vivo Anti-Inflammatory Properties

The anti-inflammatory efficacy of loxoprofen has been extensively evaluated in various preclinical models. These models are designed to simulate different aspects of the inflammatory response.

Carrageenan-Induced Paw Edema

This is a widely used model for evaluating acute inflammation.[5] An inflammatory agent, carrageenan, is injected into the paw of a rodent, inducing edema, which can be quantified. The anti-inflammatory effect of a drug is measured by its ability to reduce this swelling.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Sprague-Dawley or Wistar rats are typically used.[6][7] Animals are acclimatized and fasted overnight before the experiment, with water provided ad libitum.

-

Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (loxoprofen at various doses).

-

Drug Administration: Loxoprofen sodium or a vehicle (for the control group) is administered orally (p.o.) or intramuscularly (i.m.) to the respective groups.[8]

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.[7]

-

Measurement: The paw volume is measured immediately before the carrageenan injection (baseline) and at specified intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[7]

-

Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group. The ED₅₀ (the dose that produces 50% of the maximum effect) can then be determined.

Other Anti-inflammatory Models

-

Carrageenan-Induced Pleurisy: This model assesses the effect of drugs on exudate volume and leukocyte migration into the pleural cavity. Loxoprofen, when administered orally, dose-dependently inhibits the increase in prostaglandin (B15479496) levels in the pleural exudate, with an ID₅₀ of 0.07 mg/kg for PGE₂ inhibition one hour after administration.[9] This effect was found to be more potent and immediate than that of indomethacin.[9]

-

Rat Air Pouch Model: In this model, oral administration of loxoprofen sodium reduced prostaglandin E₂ (PGE₂) levels in both the inflammatory pouch exudate and stomach tissue, with ED₅₀ values of 2.0 mg/kg and 2.1 mg/kg, respectively.[3]

-

Adjuvant Arthritis: Loxoprofen has also shown therapeutic effects in chronic inflammation models like adjuvant-induced arthritis in rats.[8]

Quantitative Anti-Inflammatory Data

| Model | Species | Route | Parameter | Loxoprofen ED₅₀ / ID₅₀ | Reference |

| Carrageenan Paw Edema | Rat | i.m. | Edema Inhibition | 1.15 mg/kg | [8] |

| Carrageenan Pleurisy | Rat | p.o. | PGE₂ Inhibition (at 1 hr) | 0.07 mg/kg | [9] |

| Air Pouch | Rat | p.o. | PGE₂ Inhibition (Exudate) | 2.0 mg/kg | [3] |

| Air Pouch | Rat | p.o. | Platelet TXB₂ Production | 0.34 mg/kg | [3] |

| Vascular Permeability | Rat | i.m. | Inhibition | 7.8 mg/kg | [8] |

In Vivo Analgesic Properties

Loxoprofen's analgesic effects are evaluated using models that measure responses to chemical, thermal, or mechanical pain stimuli.

Acetic Acid-Induced Writhing Test

This is a common method for screening peripherally acting analgesics.[10] The intraperitoneal injection of acetic acid causes irritation and the release of endogenous mediators like prostaglandins, leading to a characteristic stretching behavior known as "writhing".[10][11]

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

-

Animals: Swiss albino mice are typically used. Animals are fasted before the experiment.

-

Grouping: Mice are divided into control, standard (e.g., paracetamol), and test groups.

-

Drug Administration: Loxoprofen or other agents are administered orally or subcutaneously, typically 30-60 minutes before the acetic acid injection.[10]

-

Induction of Writhing: A 0.6% or 1% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 1 mL per 100g of body weight.[10]

-

Observation: Five to ten minutes after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted over a 10-20 minute period.[10]

-

Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Hot Plate Test

This method is used to evaluate centrally acting analgesics, but modified versions can also detect peripherally acting agents.[12] The test measures the reaction time of an animal to a thermal stimulus. An increase in the time it takes for the animal to show a pain response (e.g., paw licking, jumping) indicates an analgesic effect.

Experimental Protocol: Hot Plate Test in Mice

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.2°C) is used.

-

Baseline: Each mouse is placed on the hot plate, and the latency to the first sign of discomfort (paw licking or jumping) is recorded as the baseline reaction time. A cut-off time is set to prevent tissue damage.

-

Administration: Animals are treated with loxoprofen, a standard drug (e.g., morphine), or a vehicle.

-

Testing: The reaction time is measured again at set intervals after drug administration (e.g., 30, 60, 90 minutes).

-

Analysis: An increase in reaction time compared to baseline and the control group indicates analgesia.

Quantitative Analgesic Data

Studies have shown that the analgesic effect of loxoprofen is more potent when administered intramuscularly compared to oral application.[8] In electrophysiological studies, loxoprofen (1 mg/kg) significantly reduced inflammation-increased background activity and noxious heat-evoked responses in both high threshold (HT) and wide dynamic range (WDR) neurons in the dorsal horn of rats.[6]

Conclusion

Loxoprofen demonstrates significant and potent in vivo anti-inflammatory and analgesic properties, which are attributable to the inhibition of prostaglandin synthesis by its active metabolite.[3] Its efficacy has been consistently proven across a range of standard preclinical models, including carrageenan-induced paw edema and acetic acid-induced writhing. The quantitative data underscores its potency, which in some models exceeds that of other established NSAIDs like indomethacin.[9] The detailed protocols and workflows provided in this guide serve as a valuable resource for the continued investigation and development of loxoprofen and related compounds in the field of pain and inflammation research.

References

- 1. Loxoprofen - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 3. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 6. NSAID loxoprofen inhibits high threshold or wide dynamic range neuronal responses in the rat at different time-courses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory, analgesic and antipyretic activities of loxoprofen sodium given intramuscularly in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjptsimlab.com [rjptsimlab.com]

- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

Loxoprofen Sodium Dihydrate: A Novel Avenue in Atherosclerosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular events worldwide. The intricate interplay of inflammation, lipid metabolism, and endothelial dysfunction orchestrates the progression of this complex disease. Non-steroidal anti-inflammatory drugs (NSAIDs) have been investigated for their potential role in mitigating atherosclerosis due to their anti-inflammatory properties. Loxoprofen (B1209778) sodium dihydrate, a non-selective cyclooxygenase (COX) inhibitor, has emerged as a compound of interest in this field. This technical guide provides a comprehensive overview of the current research on loxoprofen sodium dihydrate in the context of atherosclerosis, focusing on its mechanism of action, experimental evidence, and relevant biological pathways.

Mechanism of Action

Loxoprofen sodium is a prodrug that is rapidly converted to its active metabolite, an alcohol form, after oral administration. Its primary mechanism of action involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are crucial for the synthesis of prostaglandins (B1171923) (PGs), which are key mediators of inflammation and pain.[1] By inhibiting COX enzymes, loxoprofen effectively reduces the production of pro-inflammatory prostaglandins such as PGE₂, as well as thromboxane (B8750289) A₂ (TXA₂) and prostacyclin (PGI₂).[2]

In the context of atherosclerosis, this anti-inflammatory effect is paramount. Atherosclerosis is fundamentally an inflammatory process, and by dampening the production of inflammatory mediators, loxoprofen may help to reduce the initiation and progression of atherosclerotic lesions.[2][3]

Furthermore, recent studies have indicated that loxoprofen sodium may also exert protective effects on vascular endothelial cells by alleviating oxidative stress and apoptosis induced by factors like angiotensin II.[4][5] This suggests a multi-faceted mechanism of action that extends beyond simple anti-inflammation.

Core Research Findings

A pivotal study investigated the effects of loxoprofen sodium on atherosclerosis in apolipoprotein E-deficient (apoE⁻/⁻) mice, a well-established animal model for the disease.[2] The key findings from this and other relevant research are summarized below.

Quantitative Data Summary

The following tables present a structured summary of the quantitative data from key studies, facilitating a clear comparison of the effects of this compound.

Table 1: Effect of Loxoprofen Sodium on Atherosclerotic Lesion Formation in apoE⁻/⁻ Mice [2][3][6]

| Gender | Treatment Group | Atherosclerotic Lesion Area (% of Control) | p-value |

| Male | Loxoprofen Sodium | 63.5% | < 0.05 |

| Female | Loxoprofen Sodium | 41.5% | < 0.001 |

Table 2: Effect of Loxoprofen Sodium on Prostaglandin (B15479496) Metabolites and Platelet Aggregation in apoE⁻/⁻ Mice [2][3]

| Parameter | Treatment Group | Change from Control |

| Urinary Prostaglandin E₂ Metabolites | Loxoprofen Sodium | Decreased |

| Urinary Thromboxane B₂ Metabolites | Loxoprofen Sodium | Decreased |

| Urinary Prostacyclin (PGI₂) Metabolites | Loxoprofen Sodium | Decreased |

| Platelet Aggregation | Loxoprofen Sodium | Decreased |

Table 3: Effect of Loxoprofen Sodium on Serum Lipids in apoE⁻/⁻ Mice [2][3]

| Parameter | Treatment Group | Change from Control |

| Total Cholesterol | Loxoprofen Sodium | No significant change |

| Triglycerides | Loxoprofen Sodium | No significant change |

Table 4: In Vitro Effects of Loxoprofen Sodium on Human Umbilical Vein Endothelial Cells (HUVECs) Exposed to Angiotensin II [4][5]

| Parameter | Effect of Loxoprofen Sodium |

| AT2R Elevation | Suppressed |

| ROS Production | Ameliorated |

| Reduced Glutathione (GSH) | Increased |

| NOX-2 and NOX-4 Expression | Reduced |

| Mitochondrial Membrane Potential | Mitigated Reduction |

| Cell Viability | Improved |

| LDH Release | Suppressed |

| Apoptosis | Protected Against |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following are protocols for key experiments cited in the literature on loxoprofen and atherosclerosis.

Animal Model and Drug Administration[2][3]

-

Animal Model: Male and female apolipoprotein E-deficient (apoE⁻/⁻) mice, typically 8 weeks of age.

-

Diet: Mice are fed a high-fat Western diet to induce atherosclerosis.

-

Drug Administration: Loxoprofen sodium is administered orally. In the key study, it was mixed with the powdered chow at a specified concentration.

-

Dosage: A typical dosage used in murine studies is around 4 mg/kg/day.

-

Duration: The treatment duration can vary, but a common timeframe is 8 weeks.

Quantification of Atherosclerotic Lesions[2]

-

Tissue Preparation: At the end of the treatment period, mice are euthanized, and the aorta is perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Aortic Root Sectioning: The heart and proximal aorta are embedded in OCT compound and snap-frozen. Serial cryosections (e.g., 10 µm thick) are cut from the aortic root.

-

Staining: Sections are stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques. A counterstain, such as hematoxylin, is used to visualize cell nuclei.

-

Image Analysis: Images of the stained sections are captured using a microscope and digital camera. The area of the Oil Red O-positive lesions is quantified using image analysis software (e.g., ImageJ). The lesion area is typically expressed as a percentage of the total aortic root area.

Measurement of Prostaglandin Metabolites[2][3]

-

Sample Collection: Urine samples are collected from the mice.

-

Assay: Urinary concentrations of prostaglandin E₂ (PGE₂), thromboxane B₂ (TXB₂), and 6-keto-prostaglandin F₁α (a stable metabolite of PGI₂) are measured using commercially available enzyme immunoassay (EIA) kits.

Platelet Aggregation Assay[2]

-

Blood Collection: Blood is drawn from the mice into a syringe containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain PRP.

-

Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. An agonist, such as collagen or ADP, is added to the PRP to induce aggregation, and the change in light transmittance is recorded over time.

Cell Culture and In Vitro Assays[4][5]

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Treatment: HUVECs are treated with an inducer of oxidative stress and apoptosis, such as angiotensin II, in the presence or absence of loxoprofen sodium at various concentrations.

-

Assays:

-

ROS Production: Measured using fluorescent probes like DCFH-DA.

-

Apoptosis: Assessed by flow cytometry using Annexin V and propidium (B1200493) iodide staining, and by Western blotting for apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3).

-

Gene and Protein Expression: Analyzed by quantitative real-time PCR (qRT-PCR) and Western blotting for target molecules like AT2R, NOX-2, and NOX-4.

-

Mitochondrial Membrane Potential: Measured using fluorescent dyes like JC-1 or dihydrorhodamine 123.

-

Cell Viability and Cytotoxicity: Determined using MTT and LDH assays, respectively.

-

Signaling Pathways and Visualizations

The therapeutic effects of loxoprofen sodium in the context of atherosclerosis are mediated through specific signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and experimental workflows.

References

- 1. nbinno.com [nbinno.com]

- 2. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Loxoprofen Sodium Alleviates Oxidative Stress and Apoptosis Induced by Angiotensin II in Human Umbilical Vein Endothelial Cells (HUVECs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loxoprofen Sodium Alleviates Oxidative Stress and Apoptosis Induced by Angiotensin II in Human Umbilical Vein Endothelial Cells (HUVECs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation | Semantic Scholar [semanticscholar.org]

Unveiling the Antitumor Potential of Loxoprofen Sodium Dihydrate in Preclinical Settings

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Executive Summary

Loxoprofen (B1209778) sodium dihydrate, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated notable antitumor activity in preclinical models. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of its efficacy, mechanism of action, and the experimental methodologies used to evaluate its potential as an anticancer agent. The primary mechanism appears to be the inhibition of angiogenesis, mediated through the suppression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in the formation of new blood vessels that supply tumors. Furthermore, in vitro studies suggest a role for loxoprofen in inducing apoptosis in endothelial cells. This document presents quantitative data from key studies in structured tables, details experimental protocols for reproducibility, and provides visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction

Loxoprofen sodium dihydrate is a propionic acid derivative NSAID widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis.[2] Emerging evidence from preclinical research has pointed towards a promising role for loxoprofen in oncology. This guide focuses on the antitumor activities of this compound demonstrated in preclinical cancer models, with a particular emphasis on its anti-angiogenic and pro-apoptotic effects.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical investigations into the antitumor activity of this compound.

Table 1: In Vivo Antitumor Efficacy of Loxoprofen in a Lewis Lung Carcinoma (LLC) Mouse Model

| Parameter | Treatment Group | Result | Statistical Significance | Citation |

| Tumor Growth | Loxoprofen | Inhibited in vivo growth of implanted LLC | Not specified | [3][4] |

| Intratumoral Vessel Density | Loxoprofen | Significantly lower than control | p < 0.05 | [3] |

| Intratumoral VEGF mRNA Expression | Loxoprofen | Attenuated | Not specified | [3] |

| Intratumoral and Systemic VEGF Protein | Loxoprofen | Suppressed | Not specified | [3] |

Note: Specific dosage of loxoprofen administered to the mice and the percentage of tumor growth inhibition were not available in the reviewed literature.

Table 2: In Vitro Effects of Loxoprofen on Endothelial Cells

| Cell Line | Assay | Loxoprofen Concentration | Result | Citation |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Tubular Formation | Not specified | Inhibited | [3] |

| HUVECs | Apoptosis (Flow Cytometry) | 10 µg/mL | Apoptosis rate suppressed to 20.9% from 32.1% (induced by angiotensin II) | |

| HUVECs | Apoptosis (Flow Cytometry) | 20 µg/mL | Apoptosis rate suppressed to 10.5% from 32.1% (induced by angiotensin II) | |

| HUVECs | Cell Viability (MTT Assay) | 0.1 - 20 µg/mL | No obvious influence on viability |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide to aid in the replication and further investigation of loxoprofen's antitumor properties.

In Vivo Lewis Lung Carcinoma (LLC) Mouse Model

-

Tumor Cell Line: Lewis lung carcinoma (LLC) cells.[3]

-

Tumor Implantation: 2 x 10^6 LLC cells are injected into the rear flank of the mice.[5]

-

Treatment: this compound administration details (dose, route, and frequency) for the pivotal study by Kanda et al. were not available in the accessed literature.

-

Tumor Growth Assessment: Tumor volume is monitored twice a week using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.[7]

-

Analysis of Angiogenesis:

-

Immunohistochemistry for Intratumoral Vessel Density: Tumor sections are stained for Factor VIII-related antigen to identify blood vessels. The number of vessels per unit area is then quantified.

-

VEGF mRNA Expression: Intratumoral VEGF mRNA levels are determined using Northern blot analysis or quantitative real-time PCR.

-

-

VEGF Protein Levels: Systemic (plasma) and intratumoral VEGF protein concentrations are measured by enzyme-linked immunosorbent assay (ELISA).

In Vitro Endothelial Cell Assays

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cell Culture: HUVECs are cultured in appropriate media, typically supplemented with growth factors.

-

Tubular Formation Assay:

-

A layer of basement membrane matrix (e.g., Matrigel) is prepared in a 96-well plate.

-

HUVECs are seeded onto the matrix.

-

Cells are treated with loxoprofen at various concentrations.

-

The formation of capillary-like structures (tubes) is observed and quantified under a microscope.

-

-

Apoptosis Assay (Flow Cytometry):

-

HUVECs are seeded and treated with an apoptosis-inducing agent (e.g., angiotensin II) with or without loxoprofen.

-

Cells are harvested and washed with PBS.

-

Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The percentage of apoptotic cells (Annexin V positive, PI negative) is determined using a flow cytometer.

-

-

Cell Viability Assay (MTT Assay):

-

HUVECs are seeded in a 96-well plate and treated with loxoprofen for a specified duration.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

After incubation, the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for loxoprofen's antitumor activity and the general experimental workflows.

Caption: Proposed signaling pathway of loxoprofen's antitumor activity.

Caption: In vivo experimental workflow for assessing loxoprofen's antitumor effect.

Caption: In vitro experimental workflow for assessing loxoprofen's effects on endothelial cells.

Discussion and Future Directions

The preclinical data strongly suggest that this compound possesses antitumor properties, primarily through the inhibition of angiogenesis. The suppression of VEGF, a critical driver of tumor neovascularization, appears to be a central mechanism. The in vitro findings of apoptosis induction in endothelial cells further support its anti-angiogenic potential.

However, a more comprehensive understanding requires further investigation. Key areas for future research include:

-

Dose-Response Studies: Elucidating the optimal therapeutic dose of loxoprofen for antitumor efficacy in various preclinical models.

-

Broadening the Scope: Evaluating the antitumor activity of loxoprofen in a wider range of cancer types to determine its potential spectrum of action.

-

Combination Therapies: Investigating the synergistic effects of loxoprofen with conventional chemotherapeutic agents or targeted therapies.

-

COX-Independent Mechanisms: Exploring potential COX-independent pathways that may contribute to loxoprofen's antitumor effects.

Conclusion

This compound has emerged as a compound of interest in oncology research due to its demonstrated antitumor activity in preclinical models. Its ability to inhibit angiogenesis by suppressing the VEGF signaling pathway presents a compelling rationale for its further development as a potential anticancer therapeutic. This technical guide provides a foundational resource for researchers to build upon, offering a summary of the current evidence, detailed experimental protocols, and visual aids to stimulate further inquiry into the promising role of loxoprofen in cancer therapy. Further rigorous preclinical studies are warranted to fully delineate its therapeutic potential and pave the way for potential clinical investigation.

References

- 1. Anti-inflammatory, analgesic and antipyretic activities of loxoprofen sodium given intramuscularly in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase inhibitors suppress angiogenesis and reduce tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loxoprofen sodium suppresses mouse tumor growth by inhibiting vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. Lewis lung carcinoma progression is facilitated by TIG-3 fibroblast cells [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Loxoprofen Sodium Dihydrate: An In-Depth Technical Guide to Protein Binding Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoprofen (B1209778), a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid group, is widely utilized for its potent analgesic, anti-inflammatory, and antipyretic properties. As a prodrug, it is rapidly converted to its active trans-alcohol metabolite following oral administration. The pharmacokinetic and pharmacodynamic profile of loxoprofen is significantly influenced by its extensive binding to plasma proteins. This technical guide provides a comprehensive overview of the protein binding characteristics of loxoprofen sodium dihydrate, focusing on quantitative data, experimental methodologies, and relevant biochemical pathways.

Core Concepts in Loxoprofen Protein Binding

Loxoprofen exhibits a high degree of binding to plasma proteins, with albumin being the primary binding partner. This interaction is a critical determinant of the drug's distribution, metabolism, and excretion, ultimately impacting its therapeutic efficacy and potential for drug-drug interactions.

Reversible and Covalent Binding

Loxoprofen and its metabolites interact with plasma proteins through two primary mechanisms:

-

Reversible Binding: The parent drug and its active metabolite primarily engage in reversible, non-covalent binding with albumin. This is a dynamic equilibrium where the drug associates and dissociates from the protein. The unbound fraction of the drug is pharmacologically active and available for distribution to target tissues and for elimination.

-

Covalent Binding: A notable characteristic of loxoprofen, and other NSAIDs containing a carboxylic acid moiety, is the formation of reactive acyl glucuronide metabolites. These metabolites can covalently bind to proteins, including albumin, forming neoantigens that may be implicated in hypersensitivity reactions.[1]

Quantitative Analysis of Protein Binding

Loxoprofen is extensively bound to plasma proteins, with approximately 99% of the drug bound, primarily to albumin.[2] At therapeutic concentrations, this high level of binding limits the free fraction of the drug in circulation.

Saturation of Binding

At doses exceeding 500 mg/day, the clearance of loxoprofen increases, suggesting that the plasma protein binding becomes saturated at higher concentrations.[2] This saturation leads to a disproportionate increase in the unbound drug concentration, which can affect both the therapeutic and adverse effects.

Binding Affinity of Loxoprofen and its Metabolites

| Drug | Binding Site on HSA | Binding Constant (K_a) [M⁻¹] | Number of Binding Sites (n) | Reference |

| Ibuprofen | Site II (primary), Site I | ~2 x 10⁶ | ~1-2 | --INVALID-LINK-- |

| Ketoprofen | Site I and Site II | K_d1 = 30 µM, K_d2 = 189 µM (BSA) | ~2 | --INVALID-LINK-- |

| Naproxen | Site II | log K_b ~ 4.8 | 1 | --INVALID-LINK-- |

| Diclofenac | Site II | Affinity Index: 9.2 x 10⁵ M⁻¹ | ~1 | --INVALID-LINK-- |

Note: The data presented for other NSAIDs are for comparative purposes and may have been determined under varying experimental conditions. K_b is the binding constant, and K_d is the dissociation constant.

Experimental Protocols for Determining Protein Binding

Several established in vitro methods are employed to determine the extent of drug-protein binding. The selection of a particular method depends on the drug's properties and the specific information required.

Equilibrium Dialysis

Equilibrium dialysis is considered a gold-standard method for its accuracy and reliability.

Principle: This technique involves a semi-permeable membrane that separates a compartment containing the drug and plasma protein from a protein-free buffer compartment. The unbound drug is free to diffuse across the membrane until equilibrium is reached, at which point the concentration of the unbound drug is equal in both compartments.

Protocol Outline:

-

Apparatus: A dialysis cell (e.g., a multi-well plate with dialysis membrane inserts, MWCO 12-14 kDa).

-

Preparation:

-

Prepare a solution of loxoprofen in plasma at a known concentration.

-

Prepare a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Procedure:

-

Add the loxoprofen-plasma solution to one chamber of the dialysis cell.

-

Add the protein-free buffer to the other chamber.

-

Incubate the system at a physiological temperature (37°C) with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours).

-

-

Analysis:

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Determine the concentration of loxoprofen in both samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

-

-

Calculation:

-